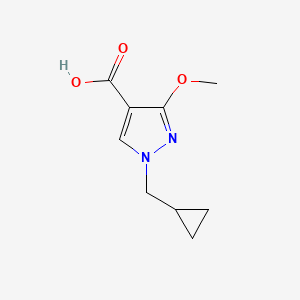
(S)-4-Ethylisoxazolidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Ethylisoxazolidin-4-ol is a chiral compound belonging to the isoxazolidine family Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethylisoxazolidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of an ethyl-substituted hydroxylamine with an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the isoxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of chiral catalysts or auxiliaries to achieve enantioselective synthesis. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethylisoxazolidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction can produce an amine.
Scientific Research Applications
(S)-4-Ethylisoxazolidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Ethylisoxazolidin-4-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with specific amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-Methylisoxazolidin-4-ol: Similar structure but with a methyl group instead of an ethyl group.
4-Phenylisoxazolidin-4-ol: Contains a phenyl group instead of an ethyl group.
4-Isopropylisoxazolidin-4-ol: Contains an isopropyl group instead of an ethyl group.
Uniqueness
(S)-4-Ethylisoxazolidin-4-ol is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(4S)-4-ethyl-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C5H11NO2/c1-2-5(7)3-6-8-4-5/h6-7H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
VQLSHEXSQGXDFU-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@]1(CNOC1)O |
Canonical SMILES |
CCC1(CNOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B12982593.png)

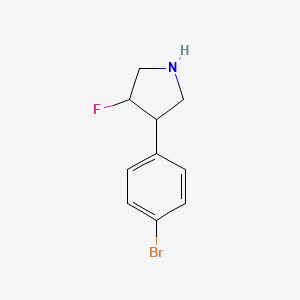
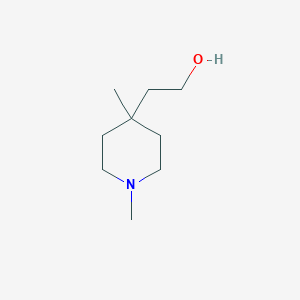
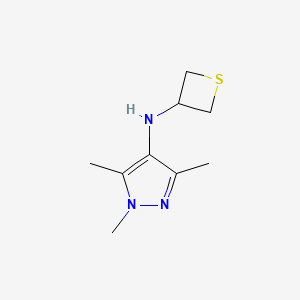

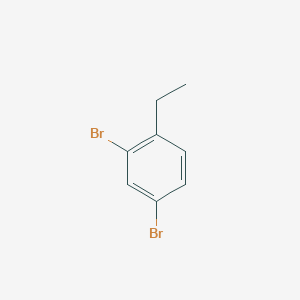
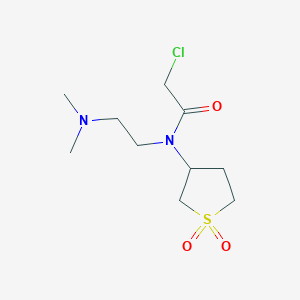

![[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12982647.png)
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B12982651.png)
